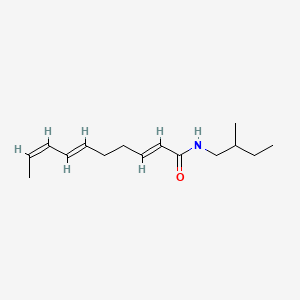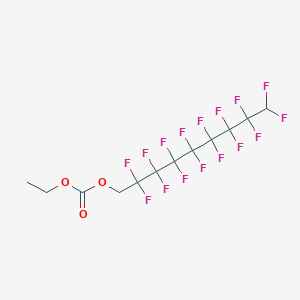
Bodipy-TS
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bodipy-TS, also known as Thiol-green 2, is a highly efficient thiol-specific turn-on probe. It incorporates a thiosulfonate scaffold as its thiol recognition unit. This compound displays excellent selectivity, low detection limit, and quantitative reactivity towards thiols. Moreover, it exhibits low toxicity and notable photophysical properties, with excitation at 490 nm and emission at 515 nm .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bodipy-TS involves the incorporation of a thiosulfonate scaffold into the Bodipy core. The general synthetic route includes the reaction of a Bodipy derivative with a thiosulfonate reagent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, ensuring purity, and implementing quality control measures to produce the compound in larger quantities.
Chemical Reactions Analysis
Types of Reactions
Bodipy-TS primarily undergoes thiol-specific reactions due to its thiosulfonate scaffold. The key reaction is the thiol-thiosulfonate exchange, which results in the formation of a disulfide bond and the release of a sulfonate group .
Common Reagents and Conditions
Reagents: Thiol-containing compounds
Conditions: Room temperature, solvent such as dichloromethane
Major Products: Disulfide compounds and sulfonate by-products
Scientific Research Applications
Bodipy-TS has a wide range of applications in scientific research due to its unique properties:
Mechanism of Action
Bodipy-TS exerts its effects through a thiol-thiosulfonate exchange reaction. The thiosulfonate scaffold specifically reacts with thiol groups, resulting in a turn-on fluorescence signal. This reaction is highly selective and occurs rapidly, making this compound an efficient probe for thiol detection . The molecular target is the thiol group, and the pathway involves the formation of a disulfide bond and the release of a sulfonate group .
Comparison with Similar Compounds
Similar Compounds
Bodipy 493/503: Another Bodipy derivative used for staining neutral lipid droplets in cells.
Bodipy-based photosensitizers: Used in photodynamic therapy for their ability to generate reactive oxygen species.
Uniqueness
Bodipy-TS is unique due to its thiosulfonate scaffold, which provides high selectivity and sensitivity for thiol detection. Unlike other Bodipy derivatives, this compound specifically targets thiol groups, making it a valuable tool in various scientific applications .
Properties
Molecular Formula |
C20H21BF2N2O2S2 |
|---|---|
Molecular Weight |
434.3 g/mol |
IUPAC Name |
2,2-difluoro-4,6,10,12-tetramethyl-8-(4-methylsulfonylsulfanylphenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene |
InChI |
InChI=1S/C20H21BF2N2O2S2/c1-12-10-14(3)24-19(12)18(16-6-8-17(9-7-16)28-29(5,26)27)20-13(2)11-15(4)25(20)21(24,22)23/h6-11H,1-5H3 |
InChI Key |
RWWARNPLGWXOFT-UHFFFAOYSA-N |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)C4=CC=C(C=C4)SS(=O)(=O)C)C)C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


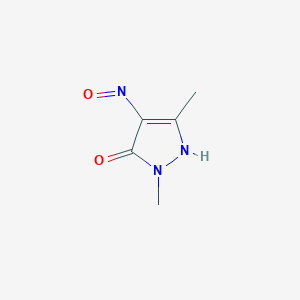
![8,14-Methano-2H,14H-1-benzopyrano[7,8-d][1,3]benzodioxocin-3,5,11,13,15-pentol, 2,8-bis(3,4-dihydroxyphenyl)-10-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-4-yl]-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-8-yl]-3,4-dihydro-, (2R,3R,4S,8R,14R,15R)-](/img/structure/B12089259.png)
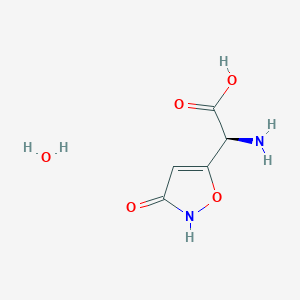

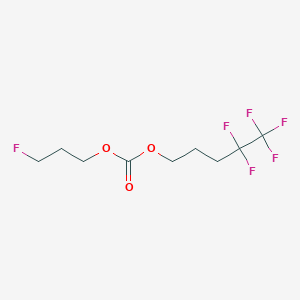
![3-Bromo-7-methylimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B12089290.png)
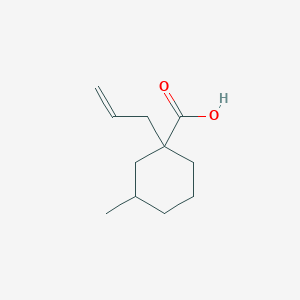

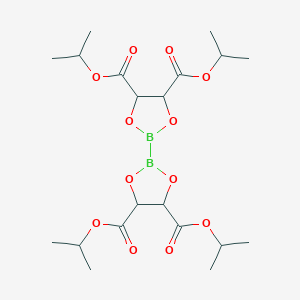
![(5-Bromo-1-isopropyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B12089305.png)

